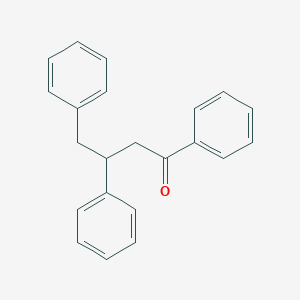
1-Butanone, 1,3,4-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 1,3,4-triphenyl- is an organic compound characterized by the presence of a butanone group attached to three phenyl groups at the 1, 3, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanone, 1,3,4-triphenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1,3,4-triphenyl-1-butanone with appropriate reagents under controlled conditions. The synthesis typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-Butanone, 1,3,4-triphenyl- often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Butanone, 1,3,4-triphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signaling cascades, and other biochemical processes
Comparación Con Compuestos Similares
- 1-Butanone, 4-hydroxy-2-methyl-1,3,4-triphenyl-
- 1,3,5-Triphenylbenzene
- 2,3,5-Triphenylthiophene
Comparison: 1-Butanone, 1,3,4-triphenyl- is unique due to its specific structural arrangement and the presence of three phenyl groups attached to the butanone backbone. This structural configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Propiedades
Número CAS |
24892-77-1 |
|---|---|
Fórmula molecular |
C22H20O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,3,4-triphenylbutan-1-one |
InChI |
InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)17-21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
Clave InChI |
JEYCQIWSEWTHDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


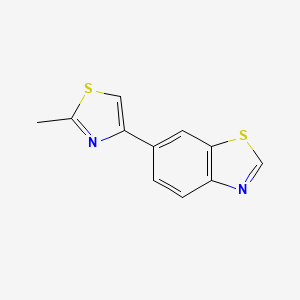
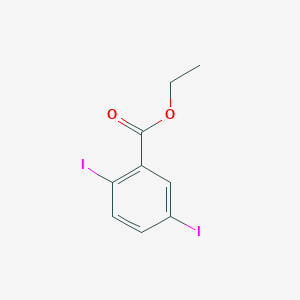
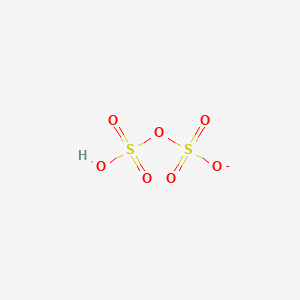
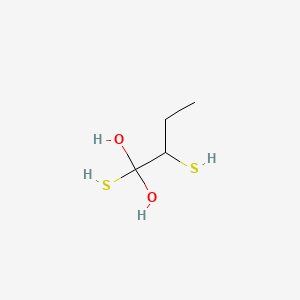
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
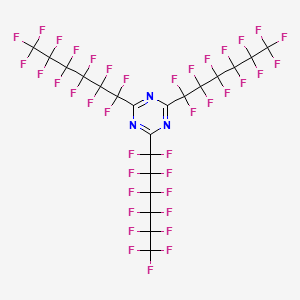
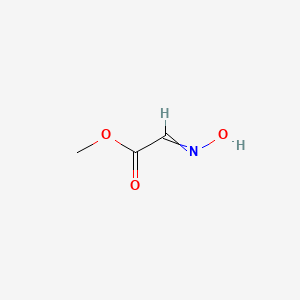
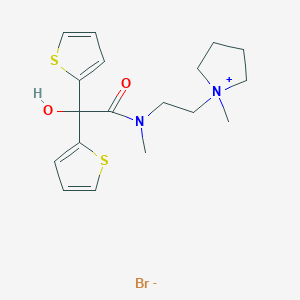
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
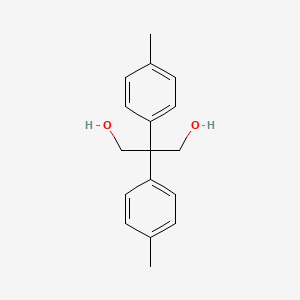

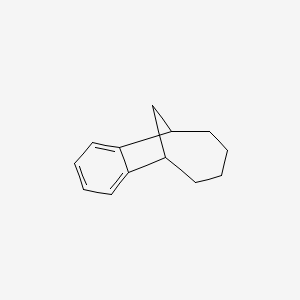
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
